molecular formula C14H8Cl2N2O B11839630 6,8-Dichloro-4-phenylquinazolin-2(1H)-one

6,8-Dichloro-4-phenylquinazolin-2(1H)-one

Cat. No.: B11839630
M. Wt: 291.1 g/mol
InChI Key: HFVXLNHVMOSFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-4-phenylquinazolin-2(1H)-one (CAS 23441-84-1) is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It belongs to the quinazolinone class of heterocycles, which are known for their diverse biological activities. This specific derivative serves as a key synthetic intermediate and a privileged scaffold for the development of novel bioactive molecules. Recent research has highlighted the potential of this compound and its analogues. A study investigating novel quinazolinone-containing pyrazole carbamide derivatives for fungicidal activity found that a compound bearing the 6,8-dichloro-4-oxoquinazolin-3(4H)-yl fragment exhibited excellent in vitro antifungal activity against the plant pathogen Rhizoctonia solani . The study concluded that the position and number of chlorine atoms on the quinazolinone ring directly influence this antifungal potency . Beyond agrochemical applications, the quinazolinone core is a well-established pharmacophore in drug discovery, with its derivatives demonstrating a range of therapeutic properties, including antitumor, antibacterial, and anti-inflammatory activities . The structure of this compound features a quinazolin-2(1H)-one core substituted with chlorine atoms at the 6 and 8 positions and a phenyl group at the 4 position, making it a versatile building block for further chemical elaboration via cross-coupling reactions or functional group transformations . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

6,8-dichloro-4-phenyl-3H-quinazolin-2-one

InChI

InChI=1S/C14H8Cl2N2O/c15-9-6-10-12(8-4-2-1-3-5-8)17-14(19)18-13(10)11(16)7-9/h1-7H,(H,17,18,19)

InChI Key

HFVXLNHVMOSFEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=C(C3=NC(=O)N2)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Functionalization of the 6,8 Dichloro 4 Phenylquinazolin 2 1h One Scaffold

Electrophilic Substitution Reactions on the Dichloro-Quinazolinone Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings, involving the replacement of a hydrogen atom with an electrophile. beilstein-journals.org Common SEAr reactions include nitration, halogenation, and sulfonation. beilstein-journals.org However, the 6,8-dichloro-4-phenylquinazolin-2(1H)-one scaffold is generally resistant to such reactions.

The quinazolinone ring system, combined with the two strongly electron-withdrawing chlorine substituents at the C6 and C8 positions, renders the benzene (B151609) portion of the molecule electron-deficient. This deactivation significantly reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. beilstein-journals.org The reaction mechanism for SEAr involves the formation of a positively charged intermediate (an arenium ion), which is destabilized by electron-withdrawing groups. beilstein-journals.org Consequently, forcing conditions (e.g., high temperatures, strong acids) would be required to achieve electrophilic substitution, which could lead to decomposition or unwanted side reactions. As a result, literature examples of direct electrophilic substitution on the 6,8-dichloro-4-phenylquinazolin-2(1H)-one core are not prevalent, and alternative strategies are typically employed to functionalize this ring system.

Nucleophilic Aromatic Substitution (SNAr) at Key Positions of the Quinazolinone Nucleus

In contrast to its inertness towards electrophiles, the electron-deficient nature of the quinazolinone ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions bearing halogen substituents. For polyhalogenated quinazolines, the reactivity of the halogen atoms towards nucleophilic displacement is not uniform and depends on their position on the heterocyclic scaffold.

In systems analogous to 6,8-dichloro-4-phenylquinazolin-2(1H)-one, such as 2,4-dichloroquinazolines, extensive research has demonstrated that the chlorine atom at the C4 position is the most electrophilic and, therefore, the most reactive towards nucleophiles like primary and secondary amines. nih.govnih.gov This high reactivity is attributed to the electronic influence of the adjacent nitrogen atom (N3) and the carbonyl group (at C2), which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The C2 position is the next most reactive site, though substitution at this position generally requires more forcing conditions than at C4. researchgate.net

Table 1: Relative Reactivity of Chloro-Positions in Quinazoline (B50416) Systems towards SNAr

Position Relative Reactivity Rationale
C4 Very High Activated by adjacent N3 and C2-carbonyl; most electrophilic site. nih.govnih.govresearchgate.net
C2 Moderate Less activated than C4 but still susceptible to nucleophilic attack. researchgate.net

| C6/C8 | Low | Located on the benzene ring; less activated for SNAr compared to C2/C4. researchgate.net |

Advanced Functionalization via Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for functionalizing the C6 and C8 positions of the 6,8-dichloro-4-phenylquinazolin-2(1H)-one scaffold, overcoming the low reactivity of these positions in SNAr reactions.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. libretexts.org This reaction is widely used to synthesize biaryl and heteroaryl structures. nih.gov For polyhalogenated heterocycles, the selectivity of the Suzuki-Miyaura coupling is dictated by the relative reactivity of the carbon-halogen bonds, which follows the general trend: C–I > C–Br > C–Cl. nih.gov

In the context of dichlorinated quinazolines, the C-Cl bonds at the C6 and C8 positions can be successfully functionalized using Suzuki-Miyaura coupling. Research on 6,8-dibromo-2,4-dichloroquinazoline (B14044221) has shown that after the more reactive C2 and C4 positions are substituted via SNAr, the C6 and C8 positions can undergo a bis-Suzuki–Miyaura cross-coupling with various boronic acids. researchgate.net This suggests that a sequential or one-pot approach can be used for the selective functionalization of the 6,8-dichloro-4-phenylquinazolin-2(1H)-one scaffold. It is possible to achieve either mono- or di-arylation at the C6 and C8 positions by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Halogenated Quinazolines

Component Example Reference
Catalyst Pd(OAc)₂, [Pd(PPh₃)₄] nih.gov
Ligand PPh₃, P(t-Bu)₃, SPhos nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄ nih.govnih.gov

| Solvent | Dioxane, Toluene, DMF, H₂O | nih.govresearchgate.net |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) salts. organic-chemistry.orgwikipedia.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. libretexts.org

The reactivity principles governing selectivity in Suzuki-Miyaura coupling also apply to the Sonogashira reaction. The C-Cl bonds at the C6 and C8 positions of 6,8-dichloro-4-phenylquinazolin-2(1H)-one can be targeted for alkynylation. Studies on 2-aryl-4-chloro-6-iodoquinazolines have demonstrated that Sonogashira coupling occurs selectively at the more reactive C6–I bond, leaving the C4–Cl bond intact. mdpi.com This high degree of selectivity indicates that the C6 and C8 chloro-substituents can be functionalized with terminal alkynes. Depending on the specific reaction conditions and stoichiometry, it may be possible to achieve selective mono-alkynylation or di-alkynylation at these positions.

Table 3: General Conditions for Sonogashira Coupling of Aryl Halides

Component Example Reference
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ mdpi.com
Cu(I) Cocatalyst CuI organic-chemistry.orgwikipedia.org
Base Et₃N, i-Pr₂NH, Piperidine mdpi.com

| Solvent | THF, DMF, Toluene | mdpi.com |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.org It is a highly versatile method for creating C-C bonds and is compatible with a wide array of functional groups. The mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki-Miyaura coupling. wikipedia.org

While specific examples of Stille coupling on the 6,8-dichloro-4-phenylquinazolin-2(1H)-one scaffold are not widely reported, the reaction is, in principle, applicable for the functionalization of the C6 and C8 positions. Organostannanes bearing alkyl, alkenyl, aryl, or alkynyl groups can be used to introduce diverse substituents onto the quinazolinone core. The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

Other metal-mediated transformations, such as the Heck reaction (coupling with alkenes), Buchwald-Hartwig amination (C-N bond formation), and various C-H activation/functionalization reactions, could also be envisioned for the advanced derivatization of this scaffold, although specific literature precedents may be limited.

Derivatization at Nitrogen Atoms (N1 and N3) of the Quinazolinone Core

The quinazolinone core contains two nitrogen atoms, N1 and N3, which can be functionalized through reactions like alkylation and arylation. The 2(1H)-one tautomer possesses a proton at the N1 position, while the N3 atom is a tertiary amine integrated into the heterocyclic ring. However, in the presence of a base, the N3-position can also be part of a tautomeric form or be directly alkylated in related quinazolin-4-one systems.

Alkylation of the quinazolinone ring system can lead to a mixture of N1 and N3 substituted products, and the regioselectivity is highly dependent on the reaction conditions. juniperpublishers.com Factors influencing the outcome include the nature of the alkylating agent, the choice of base, the solvent, and the temperature. For quinazolin-4-one derivatives, N3-alkylation is often the kinetically favored product, particularly when using strong bases like sodium hydride (NaH) in aprotic solvents like DMF. juniperpublishers.com The use of milder bases such as potassium carbonate (K₂CO₃) can sometimes favor O-alkylation or provide different ratios of N-alkylated isomers. juniperpublishers.com

N-arylation can be achieved using copper- or palladium-catalyzed methods, such as the Buchwald-Hartwig or Ullmann coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties at the nitrogen positions. rsc.org These reactions provide a pathway to sterically hindered and electronically diverse derivatives.

Table 4: Factors Influencing Regioselectivity of Quinazolinone Alkylation

Reaction Parameter Effect on Regioselectivity Reference
Base Strong bases (e.g., NaH) often favor N3-alkylation. juniperpublishers.com
Solvent Aprotic polar solvents (e.g., DMF, DMSO) are commonly used. juniperpublishers.com
Alkylating Agent The reactivity and steric bulk of the halide can influence the N1/N3 ratio. uw.edu

| Temperature | Can affect the kinetic vs. thermodynamic product distribution. | juniperpublishers.com |

Strategies for Introducing Complex Substructures to the 4-Phenyl Moiety

The functionalization of the 4-phenyl moiety in the 6,8-dichloro-4-phenylquinazolin-2(1H)-one scaffold is crucial for modifying its steric and electronic properties. While direct functionalization of the specific 6,8-dichloro analogue is not extensively detailed, strategies applied to the broader class of 4-phenylquinazoline (B11897094) derivatives can be extrapolated. These methods primarily rely on modern synthetic organic chemistry techniques, particularly palladium-catalyzed cross-coupling reactions and direct C-H activation. These approaches allow for the introduction of a wide array of complex substructures, enabling the fine-tuning of the molecule's characteristics for various applications.

One of the most powerful tools for this purpose is the palladium-catalyzed cross-coupling reaction. nih.gov This family of reactions, including the Suzuki-Miyaura and Heck reactions, facilitates the formation of new carbon-carbon bonds. nih.govorganic-chemistry.org For these reactions to be applied to the 4-phenyl group, it must first be appropriately functionalized, typically with a halide (e.g., bromo or iodo) or a triflate group. A hypothetical precursor, such as 6,8-dichloro-4-(4-bromophenyl)quinazolin-2(1H)-one, would serve as an ideal substrate.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com This method is widely used for creating biaryl structures and is tolerant of a wide range of functional groups. nih.gov By employing different arylboronic acids, a diverse library of derivatives with substituted phenyl rings at the 4-position could be generated.

The Heck reaction provides another avenue for C-C bond formation, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction would allow for the introduction of alkenyl substructures onto the 4-phenyl ring, further expanding the chemical space of the scaffold. The reaction typically exhibits high stereoselectivity for the trans isomer. organic-chemistry.org

A more direct approach involves palladium-catalyzed ortho-C−H acylation . This method bypasses the need for pre-functionalization of the phenyl ring. In this reaction, the quinazoline core can act as a directing group, facilitating the acylation at the ortho position of the 4-phenyl ring. This strategy has been demonstrated for 4-phenylquinazoline using methylarenes as acylation reagents, proceeding through a proposed benzoyl radical pathway. researchgate.net

Another strategy involves the coupling of diazotized 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one derivatives with active methylene (B1212753) compounds. nih.gov This leads to the formation of hydrazono derivatives attached to the phenyl ring, which can then be used as precursors for further cyclization reactions to introduce new heterocyclic rings. nih.gov

Reaction TypeDescriptionKey ReagentsPotential Substructure Introduced
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling between an organohalide and an organoboron compound. nih.govmdpi.comAryl/vinyl halide, Aryl/vinyl boronic acid, Pd catalyst, BaseAryl, heteroaryl, or vinyl groups
Heck ReactionPalladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgAryl/vinyl halide, Alkene, Pd catalyst, BaseAlkenyl groups (e.g., styryl)
Ortho C-H AcylationPalladium-catalyzed direct acylation at the ortho-position of the phenyl ring. researchgate.netMethylarene (acyl source), Pd catalyst, OxidantAcyl groups (ketones)
Hydrazono Group FormationCoupling of a diazotized aminophenyl-quinazolinone with an active methylene compound. nih.govDiazonium salt, Ethyl acetoacetate, AcetylacetoneArylhydrazono moieties

Ring Transformations and Rearrangement Reactions of 6,8-Dichloro-4-phenylquinazolin-2(1H)-one Analogues

The quinazolinone ring system, while generally stable, can undergo a variety of transformations and rearrangements, leading to the formation of novel and complex heterocyclic structures. These reactions often involve the cleavage of one or more bonds within the quinazolinone core and subsequent recyclization, sometimes incorporating external reagents. Such transformations are invaluable for creating diverse molecular scaffolds from a common precursor.

Intramolecular Cyclizations:

One common transformation involves the intramolecular cyclization of quinazolinones bearing reactive side chains. For instance, quinazolinones substituted with unactivated alkenes can undergo radical cascade cyclizations to generate ring-fused systems. researchgate.netresearchgate.net These reactions can be initiated by various radical precursors, such as those derived from ethers, alkanes, or alcohols, often under metal-free conditions. researchgate.net A specific example is the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones, which yields 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, close analogues of vasicinone (B1682191) alkaloids. beilstein-journals.org Similarly, radical cyclization onto the 2-position of the 3H-quinazolin-4-one core has been used to synthesize alkaloids like deoxyvasicinone (B31485) and mackinazolinone. scispace.com

Ring Expansion and Fusion:

The quinazolinone scaffold can be expanded or fused with other heterocyclic rings. For example, 2,3-diamino-quinazolin-4-one can react with ethyl benzoylacetate to form a 4-phenyl-1,3-dihydro researchgate.netresearchgate.netmdpi.comtriazepino[2,3-a]quinozalin-2,7-dione, effectively fusing a seven-membered triazepine ring to the original scaffold. mdpi.comresearchgate.net This new scaffold can then be further functionalized, for instance, by coupling with diazonium salts to produce 3-arylhydrazono derivatives. mdpi.comresearchgate.net

Another approach involves the reaction of diazotized 3-(4-aminophenyl)-quinazolin-4-one derivatives. The initially formed hydrazono derivatives can be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or urea (B33335) to introduce fused pyrazole (B372694) or pyrimidine (B1678525) rings, respectively. nih.gov For example, treating 2-{[4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-phenyl]hydrazono}-3-oxo-butyric acid ethyl ester with hydrazine hydrate affords a pyrazolin-5-one derivative fused to the quinazolinone system. nih.gov

Ring Opening and Rearrangement:

Under certain conditions, the pyrimidine ring of the quinazolinone can be susceptible to ring opening. nih.gov For example, N-oxidation of quinazoline derivatives can sometimes lead to hydrolysis and ring opening, which can be a competing side reaction. nih.gov More profound rearrangements have been observed with related chloro-heterocycles. While not specific to quinazolin-2-ones, 4-chloroquinazolines react with hydrazine at high temperatures to yield 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, a complete transformation of the pyrimidine ring into a triazole ring. This highlights the potential for significant skeletal rearrangements within the broader quinazoline family.

Transformation TypeStarting AnalogueKey Reagents/ConditionsProduct Scaffold
Radical Cascade CyclizationAlkene-substituted quinazolinonesRadical initiator (e.g., DCP), Ethers/Alkanes/AlcoholsRing-fused quinazolinones researchgate.netresearchgate.net
Oxidative Cyclization2-(But-3-en-1-yl)quinazolin-4(3H)-onesPIFA, TFE1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones beilstein-journals.org
Ring Expansion/Fusion2,3-Diamino-quinazolin-4-oneEthyl benzoylacetate researchgate.netresearchgate.netmdpi.comTriazepino[2,3-a]quinazoline-diones mdpi.comresearchgate.net
Fused Heterocycle Synthesis3-(4-Arylhydrazono)quinazolin-4-one derivativesHydrazine hydrate, UreaPyrazolinone- or Pyrimidinone-fused quinazolinones nih.gov

Structural Elucidation and Advanced Analytical Characterization of 6,8 Dichloro 4 Phenylquinazolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 6,8-Dichloro-4-phenylquinazolin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of 6,8-Dichloro-4-phenylquinazolin-2(1H)-one would exhibit distinct signals corresponding to the aromatic protons and the N-H proton.

The protons on the dichlorinated benzene (B151609) ring of the quinazolinone core are expected to appear as two distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing effect of the chlorine atoms and the aromatic nature of the ring system contribute to this deshielding. The protons, H-5 and H-7, would likely appear as doublets due to coupling with each other.

The protons of the phenyl group at the 4-position would also resonate in the aromatic region. These protons would likely appear as a multiplet, integrating to five protons. The exact chemical shifts and splitting patterns would depend on the electronic effects of the quinazolinone core on the phenyl ring.

A broad singlet corresponding to the N1-H proton is also anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration, but it is typically observed in the range of δ 10-12 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 6,8-Dichloro-4-phenylquinazolin-2(1H)-one

Proton Predicted Chemical Shift (ppm) Multiplicity
H-5 7.5 - 8.0 d
H-7 7.2 - 7.7 d
Phenyl-H 7.3 - 7.6 m

Note: Predicted values are based on analogous structures and may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 6,8-Dichloro-4-phenylquinazolin-2(1H)-one is expected to show signals for all the carbon atoms in the molecule.

The carbonyl carbon (C-2) of the quinazolinone ring is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon atom at the 4-position (C-4), attached to the phenyl group, would also be significantly deshielded.

The carbons of the dichlorinated benzene ring (C-4a, C-5, C-6, C-7, C-8, and C-8a) would appear in the aromatic region of the spectrum, with their chemical shifts influenced by the chlorine substituents. The carbons directly attached to the chlorine atoms (C-6 and C-8) would be expected to show a significant downfield shift. The carbons of the phenyl ring would also resonate in the aromatic region, typically between δ 125 and 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6,8-Dichloro-4-phenylquinazolin-2(1H)-one

Carbon Predicted Chemical Shift (ppm)
C-2 160 - 170
C-4 150 - 160
C-4a 115 - 125
C-5 125 - 135
C-6 130 - 140
C-7 120 - 130
C-8 130 - 140
C-8a 140 - 150

Note: Predicted values are based on analogous structures and may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. For 6,8-Dichloro-4-phenylquinazolin-2(1H)-one, this would be particularly useful in confirming the coupling between H-5 and H-7 on the dichlorinated ring and establishing the connectivity of the protons within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework by showing long-range connectivities. For instance, correlations from the N1-H proton to C-2 and C-8a would confirm the quinazolinone ring structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 6,8-Dichloro-4-phenylquinazolin-2(1H)-one would provide key information about the functional groups present.

A prominent absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam ring is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group should appear as a broad band in the range of 3100-3300 cm⁻¹. The C-N stretching vibrations would likely be observed in the 1200-1350 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 6,8-Dichloro-4-phenylquinazolin-2(1H)-one

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch 3100 - 3300
Aromatic C-H Stretch > 3000
C=O Stretch 1650 - 1700
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1200 - 1350

Note: Predicted values are based on analogous structures and may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The high-resolution mass spectrum (HRMS) of 6,8-Dichloro-4-phenylquinazolin-2(1H)-one would provide the exact mass of the molecule, allowing for the determination of its molecular formula (C₁₄H₈Cl₂N₂O). The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum would provide further structural clues. Common fragmentation pathways for quinazolinones may involve the loss of small molecules such as CO or HCN. The fragmentation of the phenyl substituent could also be observed.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

This technique would confirm the planar nature of the quinazolinone ring system and determine the dihedral angle between the quinazolinone core and the phenyl ring at the 4-position. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized organic compounds. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample, providing a fundamental measure of a compound's purity and empirical formula. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as strong evidence for the compound's elemental composition and supports the proposed chemical structure.

For 6,8-Dichloro-4-phenylquinazolin-2(1H)-one, the molecular formula is established as C₁₄H₈Cl₂N₂O. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values provide a benchmark against which experimental results would be measured to confirm the identity and purity of a synthesized sample.

While specific experimental CHN analysis data for 6,8-Dichloro-4-phenylquinazolin-2(1H)-one is not detailed in the available literature, the data from structurally related compounds can serve as an illustrative example of the application of this technique. For instance, the elemental analysis of 6,8-dichloro-2-styryl-4H-chromen-4-one, another dichlorinated heterocyclic compound, demonstrates the expected congruence between calculated and found values. researchgate.net

The following table outlines the theoretical elemental composition for 6,8-Dichloro-4-phenylquinazolin-2(1H)-one and presents the analytical data for the analogous compound for comparative purposes.

Compound NameMolecular FormulaAnalysis% Carbon (C)% Hydrogen (H)% Nitrogen (N)
6,8-Dichloro-4-phenylquinazolin-2(1H)-one C₁₄H₈Cl₂N₂O Calc. 57.76 2.77 9.62
6,8-dichloro-2-styryl-4H-chromen-4-one researchgate.netC₁₇H₁₀Cl₂O₂Calc.64.383.18-
Found64.242.98-

The verification of the elemental composition through CHN analysis is a critical step in the comprehensive characterization of 6,8-Dichloro-4-phenylquinazolin-2(1H)-one. It provides foundational data that, in conjunction with spectroscopic methods, confirms the successful synthesis and purity of the target molecule.

Computational and Theoretical Investigations of 6,8 Dichloro 4 Phenylquinazolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For a molecule such as 6,8-Dichloro-4-phenylquinazolin-2(1H)-one, these calculations can elucidate its intrinsic properties at the atomic level.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. semanticscholar.orgresearchgate.net It is widely employed to find the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the lowest energy conformation. researchgate.net For quinazolinone derivatives, the B3LYP functional combined with a basis set like 6-31G or 6-311++G(d,p) is commonly used to achieve a balance between accuracy and computational cost. inpressco.commdpi.com

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. acs.orgrsc.org This is particularly important for understanding a molecule's response to light, such as its UV-Visible absorption spectrum.

For 6,8-Dichloro-4-phenylquinazolin-2(1H)-one, TD-DFT calculations would be used to predict the energies of electronic transitions from the ground state to various excited states. acs.org These transition energies correspond to the wavelengths of light the molecule absorbs. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption peak. This theoretical spectrum can be compared with experimental data to validate the computational model. rsc.org

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Analyses based on the electronic structure provide deep insights into reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org For 6,8-Dichloro-4-phenylquinazolin-2(1H)-one, the distribution of the HOMO and LUMO across the quinazolinone core, phenyl ring, and chlorine atoms would indicate the most probable sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, as shown in the table below.

Parameter Formula Description
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity of a species to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. deeporigin.comucsb.edu It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.orgnumberanalytics.com Green and yellow represent areas of neutral or intermediate potential.

For 6,8-Dichloro-4-phenylquinazolin-2(1H)-one, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and potentially the nitrogen atoms, highlighting these as sites for hydrogen bonding or interaction with electrophiles. researchgate.net The hydrogen atom on the N1 position and the phenyl ring's hydrogen atoms would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a powerful, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. acs.org

Spectroscopic Property Simulations and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental results to confirm the molecular structure and understand its properties. nih.gov

For 6,8-Dichloro-4-phenylquinazolin-2(1H)-one, DFT calculations can predict its vibrational frequencies, corresponding to Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities can be compared with experimental spectra to help assign specific vibrational modes to the observed peaks. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the assignments of signals to specific atoms in the molecule. As mentioned in section 5.1.2, TD-DFT is used to simulate the UV-Visible spectrum, providing information about electronic transitions. acs.org The close agreement between simulated and experimental spectra serves as a strong validation for the accuracy of the computed molecular structure and electronic properties. semanticscholar.org

Spectroscopic Technique Computational Method Information Obtained
Infrared (IR) & RamanDFT (Frequency Calculation)Vibrational modes, functional group identification.
Nuclear Magnetic Resonance (NMR)DFT (GIAO Method)Chemical shifts (¹H, ¹³C), structural confirmation.
Ultraviolet-Visible (UV-Vis)TD-DFTElectronic transition energies, absorption wavelengths (λmax).

Molecular Modeling and Dynamics Simulations

Computational approaches, including molecular modeling and dynamics simulations, have become indispensable tools in the study of quinazolinone derivatives. These methods provide deep insights into the molecular interactions, conformational stability, and dynamic behavior of these compounds, which is crucial for understanding their biological activity and for the rational design of new therapeutic agents. While specific studies focusing exclusively on 6,8-Dichloro-4-phenylquinazolin-2(1H)-one are not extensively detailed in publicly available literature, the following sections describe the computational investigations typically applied to this class of molecules, drawing parallels from research on analogous quinazolinone structures.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein. For quinazolinone derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, thereby explaining their observed biological activities. researchgate.net

Research on various substituted quinazolinones has demonstrated their potential to interact with a range of protein targets implicated in diseases such as cancer. nih.gov These targets include, but are not limited to, enzymes like cyclooxygenase-2 (COX-2), receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), and other key proteins involved in cell signaling and proliferation like PARP1 and STAT3. researchgate.netnih.govtandfonline.comnih.gov

The docking process typically involves generating a three-dimensional structure of the ligand, in this case, a quinazolinone derivative, and placing it into the binding site of a protein whose structure has been determined experimentally (e.g., through X-ray crystallography). A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net

These studies often reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinazolinone scaffold and the amino acid residues of the protein's active site. researchgate.net For instance, the quinazolinone core can act as a hydrogen bond acceptor or donor, while the phenyl and dichloro-substituted rings of a molecule like 6,8-Dichloro-4-phenylquinazolin-2(1H)-one would be expected to participate in hydrophobic and halogen-bonding interactions. ekb.eg

Table 1: Representative Data from Molecular Docking Studies of Quinazolinone Derivatives with Various Protein Targets
Quinazolinone DerivativeProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
2,3-disubstituted-4(3H)-quinazolinoneCOX-2 (3LN1)-115.8ARG-120, TYR-355Hydrogen Bond
6-Bromo quinazolinone derivativeEGFR (1M17)-6.7MET-793, LEU-718Hydrogen Bond, Hydrophobic
Generic Quinazolinone Derivative 5VEGFR2 (3WZE)-8.5CYS-919, ASP-1046Hydrogen Bond
Generic Quinazolinone Derivative 1fPARP1-9.2GLY-863, SER-904Hydrogen Bond
Generic Quinazolinone Derivative 1fSTAT3-8.9SER-611, GLU-638Hydrogen Bond

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment. tandfonline.com These simulations can be used to assess the stability of the binding pose predicted by docking and to analyze the conformational changes in both the ligand and the protein upon binding. nih.gov

In a typical MD simulation of a quinazolinone derivative complexed with its target protein, the system is solvated in a water box with ions to neutralize the charge, and the trajectories of the atoms are calculated over a period of time (typically nanoseconds). nih.govtandfonline.com Analysis of these trajectories can reveal important information about the stability of the complex. Key parameters that are often analyzed include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

A stable RMSD for the ligand and the protein backbone over the course of the simulation suggests that the binding pose is stable. researchgate.net RMSF analysis, on the other hand, highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence. researchgate.net Such studies on various quinazolinone derivatives have helped to validate docking results and provide a deeper understanding of the binding dynamics. nih.govresearchgate.net

Table 2: Typical Parameters and Analyses in MD Simulations of Ligand-Protein Complexes
Parameter/AnalysisDescriptionTypical Values/Observations
Simulation TimeThe total time over which the molecular motions are simulated.100 ns or more
Force FieldThe set of empirical energy functions used to calculate the potential energy of the system.CHARMM, AMBER, GROMOS
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the superimposed protein or ligand at a given time and a reference structure.Stable trajectory with RMSD < 3 Å indicates stability.
Root Mean Square Fluctuation (RMSF)Measures the deviation of each residue from its average position over the course of the simulation.Higher RMSF values indicate greater flexibility of a particular region.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Identifies stable and transient hydrogen bonds crucial for binding.

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like 6,8-Dichloro-4-phenylquinazolin-2(1H)-one. Methods such as Density Functional Theory (DFT) are commonly used to model the reaction pathways, calculate the energies of reactants, transition states, and products, and thus to predict the feasibility and selectivity of a given synthetic route. researchgate.net

The synthesis of quinazolinone derivatives can proceed through various pathways, and theoretical calculations can help to elucidate the most favorable one. nih.govacs.org For example, in the synthesis of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a base-catalyzed intramolecular nucleophilic substitution (SNAr) mechanism has been proposed. mdpi.com DFT calculations can be employed to model the transition state of such cyclization reactions, providing insights into the activation energy and the role of the catalyst.

These theoretical studies can also explain the regioselectivity observed in many reactions involving the quinazoline (B50416) scaffold. By calculating the electron density and electrostatic potential on the atoms of the reactants, it is possible to predict which sites are more susceptible to nucleophilic or electrophilic attack. This is particularly relevant for the synthesis of substituted quinazolinones, where different isomers could potentially be formed. researchgate.net

Table 3: Illustrative Data from Theoretical Studies on Reaction Mechanisms of Quinazolinone Synthesis
Reaction StepComputational MethodCalculated ParameterValueInterpretation
Intramolecular CyclizationDFT (B3LYP/6-31G)Activation Energy (ΔG‡)18.5 kcal/molFeasible reaction under moderate heating.
Proton TransferDFT (B3LYP/6-31G)Reaction Energy (ΔG)-5.2 kcal/molExergonic and spontaneous step.
Nucleophilic Attack on CarbonylMulliken Population AnalysisAtomic Charge on Carbonyl Carbon+0.65 eHighly electrophilic and susceptible to attack.
Regioselectivity of SubstitutionFrontier Molecular Orbital AnalysisLUMO coefficient on C4 vs C2Higher on C4Nucleophilic attack is favored at the C4 position.

Structure Activity Relationship Sar and Molecular Interaction Studies of 6,8 Dichloro 4 Phenylquinazolin 2 1h One Derivatives

General Principles of Quinazolinone SAR in Biological Systems

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov SAR studies have revealed that modifications at positions 2, 3, 4, 6, and 8 are particularly significant in modulating their pharmacological effects, which include antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.govnih.gov

Key SAR principles for the quinazolinone core include:

Positions 2 and 3: Substitutions at these positions are critical for defining the molecule's interaction with various biological targets. The presence of a methyl, thiol, or substituted amine group at position 2, and a substituted aromatic ring at position 3, are often essential for antimicrobial activity. nih.gov For anticancer activity, the nature of substituents at N-3 can be paramount; for instance, an allyl group at this position has been shown to enhance antiproliferative effects more than ethyl or phenyl groups. nih.gov

Position 4: In the more common 4(3H)-quinazolinone isomer, the substitution at position 4 with groups like substituted anilines is a cornerstone for tyrosine kinase inhibition. mdpi.com While the subject compound is a 2(1H)-one, the importance of substitution at position 4 is a guiding principle for the class.

Positions 6 and 8: The benzene (B151609) portion of the quinazolinone ring is a key site for modification. The introduction of halogen atoms at positions 6 and 8 has been repeatedly shown to enhance biological activities, particularly antimicrobial efficacy. nih.gov Electron-donating groups at positions 6 and 7 have also been found to increase the activity of EGFR kinase inhibitors. mdpi.com A nitro group at the 6th position combined with a phenyl ring at the 8th position has been noted for improved anticancer potency. frontiersin.org

These general principles underscore the chemical tractability of the quinazolinone scaffold, allowing for fine-tuning of its properties to achieve desired biological outcomes. The specific combination of a 4-phenyl group with dichlorination at the 6 and 8 positions creates a unique electronic and steric profile that dictates its molecular interactions.

Impact of Halogenation (6,8-Dichloro) on Molecular Recognition and Activity

The presence of two chlorine atoms at positions 6 and 8 of the quinazolinone ring profoundly influences the molecule's physicochemical properties and its ability to interact with biological targets. Halogenation, particularly with chlorine, increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.

From a molecular interaction standpoint, the 6,8-dichloro substitution provides several key advantages:

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms alters the electron density of the entire quinazolinone ring system. This can affect the pKa of the molecule and the strength of hydrogen bonds formed by the N-H and C=O groups, which are often crucial for receptor binding.

Increased Potency: Studies have consistently shown that halogenation of the quinazolinone core can lead to a significant improvement in biological activity. Specifically, the presence of halogen atoms at positions 6 and 8 has been linked to enhanced antimicrobial properties. nih.gov This suggests that these substitutions create a more favorable interaction with the active sites of microbial enzymes or proteins.

The strategic placement of chlorine atoms at both the 6 and 8 positions can create a distinct recognition profile, potentially leading to higher potency and selectivity for specific biological targets compared to non-halogenated or mono-halogenated analogs.

Role of the 4-Phenyl Substituent in Ligand-Receptor Interactions

The phenyl group at position 4 of the quinazolin-2(1H)-one core is a significant structural feature that plays a crucial role in molecular recognition. As a bulky, hydrophobic, and aromatic moiety, it can engage in several types of interactions within the binding pocket of a protein:

Hydrophobic Interactions: The nonpolar nature of the phenyl ring allows it to fit into hydrophobic pockets of enzymes or receptors, displacing water molecules and contributing favorably to the binding energy. Many kinase inhibitors, for example, utilize an aromatic group to occupy a hydrophobic region near the ATP-binding site. wikipedia.org

π-π Stacking: The aromatic system of the phenyl group can interact with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan within the target protein. These π-π stacking interactions are important for orienting the ligand correctly within the binding site and contribute to binding stability.

Ancillary Substitutions: The phenyl ring itself serves as a scaffold for further modification. The addition of substituents onto the phenyl ring can further refine the molecule's activity. For example, in a related series, the terminal phenyl group substituted with a chlorine atom in the para-position was found to form favorable hydrophobic bonds within the pocket of VEGFR-2. wikipedia.org This demonstrates that the 4-phenyl group and its potential substitution patterns are key determinants of binding affinity and selectivity.

In 6,8-Dichloro-4-phenylquinazolin-2(1H)-one, the 4-phenyl group likely acts as a crucial anchoring point, directing the orientation of the dichlorinated quinazolinone core to optimize interactions with the target protein.

Mechanistic Studies of Molecular Target Engagement (Non-Clinical Focus)

The diverse biological activities reported for quinazolinone derivatives stem from their ability to interact with a wide range of molecular targets, including enzymes, receptors, and other key proteins in cellular pathways.

Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinases, COX-II)

Tyrosine Kinase Inhibition: The quinazoline (B50416) scaffold is a well-established pharmacophore for the inhibition of protein tyrosine kinases (TKs), which are critical regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. mdpi.comtandfonline.com Many approved anticancer drugs like gefitinib (B1684475) and erlotinib (B232) are quinazoline-based TK inhibitors (TKIs). tandfonline.com Quinazolinone derivatives often act as ATP-competitive inhibitors, where the quinazolinone core mimics the adenine (B156593) ring of ATP and binds to the hinge region of the kinase's ATP-binding pocket. nih.gov The substituents at various positions then form additional interactions in adjacent hydrophobic pockets, conferring potency and selectivity. nih.gov Some derivatives can also act as non-competitive inhibitors. tandfonline.com

Derivative TypeTarget KinaseIC50Reference
Quinazolinone Derivative 8bEGFR-TK1.37 nM nih.gov
Quinazoline-Indazole HybridVEGFR-25.4 nM mdpi.com
4-Anilinoquinazoline DerivativeEGFR12 nM mdpi.com
Quinazolinone Hydrazide (CM9)MET~37% inhibition @ 10 µM frontiersin.org
Quinazolinone Derivative 2iCDK20.05 µM tandfonline.com
Quinazolinone Derivative 3iHER20.06 µM tandfonline.com

Cyclooxygenase-II (COX-2) Inhibition: Quinazolinone derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov The active site of COX-2 is larger and has a side pocket not present in the COX-1 isoform. Selective inhibitors are designed to exploit this structural difference. The quinazolinone scaffold can be decorated with appropriate substituents that bind within the COX-2 active site and extend into the side pocket, often forming a crucial hydrogen bond with Arg513 or interacting with other key residues, thereby preventing substrate access and prostaglandin (B15479496) synthesis. researchgate.net

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Derivative 5>1000.30>333 researchgate.net
Derivative 8>1000.70>142 researchgate.net
Derivative 13>1000.80>125 researchgate.net
Celecoxib15.00.04375 researchgate.net

Interactions with Cellular Pathways (e.g., Cell Cycle, Apoptosis at Molecular Level)

Cell Cycle Arrest: Quinazolinone derivatives can exert potent anticancer effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. mdpi.com Numerous studies have shown that these compounds can induce cell cycle arrest at the G1 phase or the G2/M phase. nih.govnih.gov

The molecular mechanism of this arrest often involves the modulation of key regulatory proteins. For example, G2/M arrest can be triggered by downregulating the expression or activity of Cyclin B1 and its partner cyclin-dependent kinase 1 (Cdk1), a complex crucial for entry into mitosis. nih.govmdpi.com G1 arrest can be induced by increasing the expression of CDK inhibitors like p21, which in turn inhibits the activity of Cyclin/CDK complexes (e.g., CDK2, CDK4) required for the G1/S transition. jmb.or.kr

Apoptosis Induction: In addition to halting proliferation, many quinazolinone derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. mdpi.com This is a highly regulated process that can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Quinazolinones have been shown to engage the intrinsic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. proquest.comproquest.com

At the molecular level, these compounds can:

Increase the Bax/Bcl-2 ratio: They upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. daneshyari.com This leads to mitochondrial outer membrane permeabilization.

Promote Cytochrome c release: The change in membrane permeability allows for the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Activate Caspases: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3). nih.govproquest.com

Cleave PARP: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis. mdpi.comrsc.org

Some derivatives may also induce apoptosis through the generation of reactive oxygen species (ROS), which can trigger cellular damage and activate apoptotic signaling cascades. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to 6,8-Dichloro-4-phenylquinazolin-2(1H)-one Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical methodologies that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For analogues of 6,8-dichloro-4-phenylquinazolin-2(1H)-one, which belong to the broader class of quinazolinones, various QSAR models have been developed to predict their therapeutic activities and guide the synthesis of more potent derivatives. These studies are crucial in modern drug discovery, offering a way to predict the activity of new or even unsynthesized compounds, thereby saving time and resources. nih.govnih.gov

The core principle of QSAR is to correlate the biological activity of compounds with their physicochemical properties, which are quantified by molecular descriptors. mdpi.com These descriptors can be categorized into several types, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.gov By employing statistical methods, a mathematical model is constructed that describes how these descriptors influence the biological response.

Several QSAR studies have been conducted on quinazolinone derivatives to explore their potential as anticonvulsant, anticancer, and antimicrobial agents. These studies often employ a variety of molecular descriptors and statistical techniques to build robust and predictive models.

For instance, a 2D-QSAR analysis was performed on a series of quinazolinonyl pyrazolines and isoxazolines with anticonvulsant activity. japer.in The best-derived model indicated the importance of electronic and topological features for the anticonvulsant effect. japer.in The model showed a correlation coefficient (r²) of 0.6109 and a predictive r² (pred_r²) of 0.6188, suggesting a good predictive ability. japer.in The descriptors in the model highlighted that the total number of oxygen atoms separated by seven bonds had a negative contribution to the biological activity. japer.in

In another study focusing on quinazoline-4(3H)-ones with anticonvulsant properties, a QSAR model was developed using a genetic function algorithm. researchgate.netufv.br This model exhibited strong statistical parameters, including a determination coefficient (R²) of 0.899 and a leave-one-out cross-validated determination coefficient (Q²) of 0.866. researchgate.netufv.br The descriptors in this model included the Broto-Moreau autocorrelation and radial distribution function, indicating the influence of van der Waals volume and ionization potential on the anticonvulsant activity. researchgate.netufv.br

Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to quinazolinone derivatives. sphinxsai.comrsc.orgtandfonline.com These methods provide a more detailed understanding of the steric and electrostatic field requirements for biological activity. For a series of quinazolinone derivatives acting as EGFR inhibitors, a 3D-QSAR model yielded a high r² value of 0.983 and a cross-validated coefficient q² of 0.873. sphinxsai.com The contour maps generated from these models offer insights for optimizing the molecular structure to enhance activity. sphinxsai.com Similarly, 3D-QSAR studies on quinazolinone derivatives as antimalarial agents (DHFR inhibitors) have also produced models with good predictive power, highlighting the importance of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields. tandfonline.com

The general workflow for these QSAR studies involves several key steps:

Data Set Selection : A series of structurally related compounds with measured biological activities is chosen. nih.govfrontiersin.org

Molecular Modeling and Optimization : The 3D structures of the molecules are generated and their geometries are optimized using computational chemistry methods. nih.govresearchgate.net

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. nih.govresearchgate.net

Model Development : Statistical methods are used to select the most relevant descriptors and build a mathematical equation relating them to the biological activity. japer.inresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. japer.intandfonline.com

The insights gained from these QSAR models are invaluable for the rational design of new, more effective quinazolinone-based therapeutic agents.

Interactive Data Table of QSAR Models for Quinazolinone Derivatives

Study Focus QSAR Method Key Statistical Parameters Important Descriptors Reference
Anticonvulsant Activity2D-QSARr² = 0.6109, q² = 0.5487, pred_r² = 0.6188SssOcount, T_2_2_7, T_O_O_7, SaasCE-index japer.in
Anticonvulsant ActivityGenetic Function AlgorithmR² = 0.899, R²adj = 0.888, Q² = 0.866, R²pred = 0.7406ATS2v, VE2_DZv, SpMax6_Bhm, RDF45i researchgate.netufv.br
EGFR Inhibitors3D-QSAR (CoMFA/CoMSIA)r² = 0.983, q² = 0.873Steric and Hydrophobic Interactions sphinxsai.com
Antimalarial (DHFR Inhibitors)3D-QSAR (CoMFA/CoMSIA)CoMFA: Q² = 0.63, R² = 0.83; CoMSIA: Q² = 0.584, R² = 0.816Steric, Electrostatic, Hydrophobic, H-bond Acceptor Fields tandfonline.com

Q & A

Q. How can researchers validate the purity of 6,8-Dichloro-4-phenylquinazolin-2(1H)-one for pharmacological studies?

  • Answer :
  • HPLC-DAD/MS : Ensure >98% purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
  • Elemental analysis : Match calculated/found values for C, H, N (±0.3% tolerance) .
  • Thermogravimetric analysis (TGA) : Confirm stability up to 200°C to exclude solvent residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.